molecular formula C11H19NO3 B6589218 tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate CAS No. 2297582-28-4

tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate

Cat. No.: B6589218
CAS No.: 2297582-28-4
M. Wt: 213.27 g/mol
InChI Key: VMPGMJJNUIFZIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl group, an N-methyl substituent, and a 3-formylcyclobutyl moiety. This compound is structurally characterized by:

  • tert-Butyl carbamate (Boc) group: A widely used protecting group for amines, stable under basic conditions but cleavable under acidic conditions.
  • N-Methyl substituent: Enhances steric hindrance and modulates electronic properties.
  • 3-Formylcyclobutyl group: A cyclobutane ring with a formyl (CHO) substituent at position 3, introducing aldehyde reactivity for further functionalization (e.g., nucleophilic additions, condensations).

Molecular Formula: C₁₁H₂₀NO₄ Molecular Weight: 230.28 g/mol Key Applications:

  • Intermediate in organic synthesis, particularly for drug discovery (e.g., kinase inhibitors) .
  • Aldehyde functionality enables conjugation or derivatization (e.g., hydrazone formation, reductive amination).

Properties

CAS No.

2297582-28-4

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h7-9H,5-6H2,1-4H3

InChI Key

VMPGMJJNUIFZIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate typically involves the reaction of a cyclobutyl derivative with a formylating agent, followed by the introduction of the tert-butyl and methylcarbamate groups. One common method involves the use of tert-butyl chloroformate and N-methylcyclobutylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of tert-butyl N-(3-carboxycyclobutyl)-N-methylcarbamate.

    Reduction: Formation of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate moiety can also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate C₁₁H₂₀NO₄ 230.28 3-Formylcyclobutyl High reactivity (aldehyde), synthesis intermediate for pharmaceuticals
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 217.28 3-Fluorocyclohexyl Enhanced stability, inert under acidic/basic conditions; used in agrochemicals
tert-Butyl N-(3-carbamoylcyclobutyl)carbamate C₁₀H₁₈N₂O₃ 214.26 3-Carbamoylcyclobutyl Polar (hydrogen bonding), solubility in polar solvents; peptide synthesis
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate C₉H₁₆ClNO₄S 269.75 3-Chlorosulfonylcyclobutyl Electrophilic sulfonylation agent; reacts with nucleophiles (e.g., amines)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate C₁₅H₂₅NO₅ 299.37 3-Oxocyclobutyl Dual Boc protection; stabilizes sensitive intermediates

Reactivity and Stability

  • Aldehyde vs. Fluorine/Carbamoyl :

    • The formyl group in the target compound confers high reactivity toward nucleophiles (e.g., amines, hydrazines), enabling bioconjugation or crosslinking. In contrast, 3-fluorocyclohexyl () and carbamoyl () derivatives exhibit lower reactivity, favoring stability in harsh conditions .
    • Chlorosulfonyl analogs () are highly electrophilic, facilitating sulfonamide bond formation .
  • Solubility and Polarity :

    • The formyl and carbamoyl groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorocyclohexyl and tert-butyl groups increase hydrophobicity, favoring organic solvents (e.g., THF, chloroform) .

Pharmaceutical Relevance

  • The target compound’s aldehyde group is critical in synthesizing covalent kinase inhibitors, where it forms reversible bonds with cysteine residues .
  • 3-Fluorocyclohexyl derivatives () are explored for CNS drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

Tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO3
  • CAS Number : 1638771-06-8
  • Molecular Weight : 211.26 g/mol

The structure features a tert-butyl group, a formyl cyclobutyl moiety, and a methyl carbamate functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Certain derivatives of carbamate compounds have shown cytotoxic effects against tumor cell lines.
  • Antimicrobial Properties : Some carbamates have demonstrated efficacy against bacteria such as Helicobacter pylori.
  • Urease Inhibition : Compounds similar to this compound have been studied for their ability to inhibit urease, an enzyme linked to various pathological conditions.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological targets effectively. The following mechanisms are hypothesized based on related compounds:

  • Enzyme Inhibition : The presence of the carbamate group may facilitate interaction with enzymes, inhibiting their activity and leading to therapeutic effects.
  • Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may enhance cell membrane permeability, allowing the compound to exert its effects intracellularly.
  • Receptor Binding : Potential binding to specific receptors involved in cellular signaling pathways could mediate its biological effects.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorCarbamate derivativesCytotoxicity against cancer cells
Antimicrobial3-formylchromonesInhibition of H. pylori
Urease InhibitionVarious carbamatesSignificant reduction in urease activity

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various carbamate derivatives on human tumor cell lines. While specific data on this compound was limited, related compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy.

Case Study 2: Urease Inhibition

In another study focusing on urease inhibitors, several carbamate derivatives were tested for their ability to inhibit jack bean urease. Compounds exhibiting strong inhibition were linked to structural features similar to those found in this compound.

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